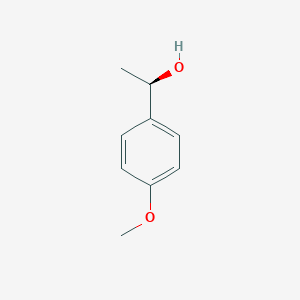

(R)-1-(4-Methoxyphenyl)ethanol

Descripción general

Descripción

®-1-(4-Methoxyphenyl)ethanol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is notable for its chiral center, making it optically active. It is commonly used in various chemical syntheses and has applications in pharmaceuticals and other industries.

Synthetic Routes and Reaction Conditions:

Reduction of ®-1-(4-Methoxyphenyl)ethanone: One common method involves the reduction of ®-1-(4-Methoxyphenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent hydrolysis of the reducing agent.

Asymmetric Reduction: Another method involves the asymmetric reduction of prochiral ketones using chiral catalysts to obtain the desired enantiomer with high enantiomeric excess.

Industrial Production Methods:

Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas is employed for large-scale production. This method is efficient and provides high yields.

Types of Reactions:

Oxidation: ®-1-(4-Methoxyphenyl)ethanol can undergo oxidation to form ®-1-(4-Methoxyphenyl)ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced further to form ®-1-(4-Methoxyphenyl)ethane using strong reducing agents.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products:

Oxidation: ®-1-(4-Methoxyphenyl)ethanone.

Reduction: ®-1-(4-Methoxyphenyl)ethane.

Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Chemistry:

Chiral Synthesis: Used as a chiral building block in the synthesis of various enantiomerically pure compounds.

Catalysis: Employed in asymmetric catalysis to produce optically active products.

Biology:

Enzyme Studies: Utilized in studies involving alcohol dehydrogenases and other enzymes that act on alcohols.

Medicine:

Pharmaceuticals: Serves as an intermediate in the synthesis of drugs, particularly those requiring chiral purity.

Industry:

Fragrance and Flavor: Used in the production of fragrances and flavors due to its pleasant aroma.

Mecanismo De Acción

The mechanism of action of ®-1-(4-Methoxyphenyl)ethanol involves its interaction with various molecular targets, primarily enzymes. For instance, in enzymatic reactions, it acts as a substrate for alcohol dehydrogenases, where it undergoes oxidation to form the corresponding ketone. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

(S)-1-(4-Methoxyphenyl)ethanol: The enantiomer of the compound, differing in its optical activity.

1-(4-Methoxyphenyl)ethanone: The oxidized form of the compound.

1-(4-Methoxyphenyl)ethane: The fully reduced form of the compound.

Uniqueness: ®-1-(4-Methoxyphenyl)ethanol is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its methoxy group also imparts specific chemical properties that influence its reactivity and applications in various fields.

Actividad Biológica

(R)-1-(4-Methoxyphenyl)ethanol, also known as (R)-4-methoxyphenylethanol, is a chiral compound with significant biological activity. This article delves into its synthesis, biological properties, and potential applications in various fields, supported by data tables and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound can be achieved through asymmetric reduction processes. Recent advancements have utilized engineered enzymes to enhance yields and selectivity. For instance, a study reported a 2.4-fold increase in conversion rates using a mutant enzyme derived from Thermoanaerobacter ethanolicus, which demonstrated improved catalytic efficiency for producing (R)-1-(3-methylphenyl)-ethanol and (R)-1-(3-methoxyphenyl)-ethanol from their corresponding ketones .

2.1 Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. A comparative study on various phenolic compounds indicated that this compound exhibited notable antibacterial effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, showing effective inhibition at low concentrations .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus cereus | 0.8 |

| Salmonella typhimurium | 1.2 |

2.2 Antioxidant Activity

The antioxidant potential of this compound has also been studied using the DPPH radical scavenging assay. The compound demonstrated a significant ability to scavenge free radicals, with an IC50 value indicating its potency as an antioxidant.

Table 2: Antioxidant Activity of this compound

| Sample | IC50 (mg/mL) |

|---|---|

| This compound | 2.4 |

| Reference Compound | 3.0 |

3.1 Clinical Implications

A case study highlighted the use of this compound in formulations aimed at treating skin infections caused by resistant bacterial strains. The compound's efficacy was evaluated in vitro and showed promising results in reducing bacterial load in infected tissues .

3.2 Pharmacological Applications

Research into the pharmacological applications of this compound has revealed its potential as a therapeutic agent in managing inflammation and oxidative stress-related conditions. Its ability to modulate inflammatory pathways makes it a candidate for further development in anti-inflammatory therapies .

Aplicaciones Científicas De Investigación

Biocatalysis and Stereoselective Reactions

Lipase-Catalyzed Reactions

One of the prominent applications of (R)-1-(4-Methoxyphenyl)ethanol is in lipase-catalyzed stereoselective transesterification reactions. Research indicates that immobilized lipase Novozym 40086 can efficiently resolve the enantiomers of this compound. The optimization of reaction conditions, including the choice of organic solvent and acyl donor, significantly influences the conversion rates and optical purity of the product . This application is crucial for producing chiral intermediates in pharmaceuticals.

Biotransformation Processes

Another significant application is in biotransformation processes using microorganisms such as Trigonopsis variabilis. Studies have demonstrated that this microorganism can convert 4-methoxyacetophenone to this compound with high enantiomeric excess, highlighting its utility in green chemistry and sustainable synthetic methods . The use of ionic liquids as co-solvents has further enhanced the efficiency of these biocatalytic processes .

Medicinal Chemistry

Anticancer Research

this compound has been evaluated for its anticancer properties. Studies indicate low cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for further structural modifications aimed at enhancing its therapeutic efficacy. The compound's structural features may be leveraged to develop new anticancer agents with improved selectivity and potency.

Antimicrobial Activity

In addition to anticancer applications, this compound has shown promising results in antimicrobial screening against several bacterial strains. Its effectiveness against Gram-positive bacteria suggests potential for developing new antibacterial agents. This aspect underscores the compound's versatility in addressing public health challenges related to antibiotic resistance.

Environmental Applications

Green Chemistry Initiatives

The compound's role in biotransformation processes aligns with principles of green chemistry, emphasizing sustainability and reduced environmental impact. By utilizing microbial systems for the synthesis of this compound from halogenated substrates, researchers are exploring eco-friendly alternatives to traditional chemical synthesis methods. This approach not only reduces hazardous waste but also promotes the use of renewable resources.

- Enzymatic Resolution : A study established an efficient lipase-catalyzed system for resolving (R,S)-1-(4-methoxyphenyl)ethanol enantiomers, optimizing conditions for maximum substrate conversion and optical purity .

- Anticancer Activity Assessment : Research evaluated the compound's effects on various cancer cell lines, confirming low cytotoxicity while suggesting avenues for structural modification to enhance efficacy.

- Biotransformation Studies : Investigations involving Rhodotorula rubra demonstrated effective biotransformation capabilities for producing (R)-enantiomers from halogenated substrates, showcasing the compound's potential in green chemistry applications.

Propiedades

IUPAC Name |

(1R)-1-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUULXXWNYKJSL-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348901 | |

| Record name | (R)-1-(4-Methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-70-0 | |

| Record name | 1-(4-Methoxyphenyl)ethanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1-(4-Methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(4-methoxyphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-METHOXYPHENYL)ETHANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B9B7SAO1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using biocatalysts like Trigonopsis variabilis AS2.1611 or the reductase LpSDR from Lacisediminihabitans profunda for (R)-MOPE production?

A: Both biocatalysts enable the enantioselective synthesis of (R)-MOPE from 4′-methoxyacetophenone (MOAP) [, ]. This is crucial as the desired biological activity often resides in a specific enantiomer. Using whole cells of Escherichia coli expressing reductase LpSDR achieved a 99.5% conversion rate of MOAP to (R)-MOPE with 99.6% enantiomeric excess []. Similarly, immobilized Trigonopsis variabilis AS2.1611 cells in an ionic liquid-containing medium exhibited high yield (97.2%) and excellent enantioselectivity (>99% ee) []. These biocatalytic approaches offer advantages over traditional chemical synthesis, such as milder reaction conditions, higher selectivity, and reduced environmental impact.

Q2: How does the ionic liquid 1-(2′-hydroxyl)ethyl-3-methylimidazolium nitrate (C2OHMIM·NO3) enhance the biocatalytic activity of Trigonopsis variabilis AS2.1611 cells in (R)-MOPE production?

A: C2OHMIM·NO3, when used as a co-solvent, demonstrates good biocompatibility with Trigonopsis variabilis AS2.1611 cells while only moderately increasing cell membrane permeability []. This allows for higher substrate (MOAP) concentrations and reaction temperatures compared to purely aqueous systems, leading to increased reaction rates and product yields without compromising cell viability [].

Q3: What are the potential implications of achieving high conversion rates and enantioselectivity in the production of (R)-MOPE?

A: Achieving high conversion rates and enantioselectivity translates to a more efficient and cost-effective process for producing (R)-MOPE [, ]. This is particularly important for its application as a chiral building block in the synthesis of pharmaceuticals like aryl propanoic acid anti-inflammatory drugs, where the (R)-enantiomer is often the desired active form []. High enantiomeric purity minimizes the risk of side effects and ensures the desired therapeutic outcome.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.